molecular formula C14H10ClF3O2 B1436430 6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol CAS No. 1261501-45-4

6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol

Cat. No.: B1436430
CAS No.: 1261501-45-4
M. Wt: 302.67 g/mol
InChI Key: LIZUZBRSSAGASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol is a chemical compound belonging to the class of biphenyl derivatives. It is characterized by the presence of a chloro group at the 6th position, a trifluoromethoxy group at the 3’ position, and a methanol group at the 3rd position of the biphenyl structure. This compound is a white crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core.

    Introduction of Functional Groups: The chloro and trifluoromethoxy groups are introduced through electrophilic aromatic substitution reactions.

    Methanol Group Addition: The methanol group is introduced through a hydroxylation reaction, often using reagents like sodium hydroxide or other strong bases.

Industrial Production Methods

Industrial production of 6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the chloro group to form a biphenyl derivative without the chloro substituent.

    Substitution: The chloro and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Major Products

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of dechlorinated biphenyl derivatives.

    Substitution: Formation of biphenyl derivatives with different functional groups.

Scientific Research Applications

6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.

    6-Chloro-3’-(trifluoromethoxy)biphenyl-3-amine: Similar structure but with an amine group instead of a methanol group.

Uniqueness

6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol is unique due to the presence of the methanol group, which imparts specific chemical reactivity and potential biological activities that differ from its analogs with carboxylic acid or amine groups .

Properties

IUPAC Name

[4-chloro-3-[3-(trifluoromethoxy)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O2/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)20-14(16,17)18/h1-7,19H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZUZBRSSAGASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol
Reactant of Route 2
Reactant of Route 2
6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol
Reactant of Route 3
Reactant of Route 3
6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol
Reactant of Route 4
Reactant of Route 4
6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol
Reactant of Route 5
Reactant of Route 5
6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol
Reactant of Route 6
Reactant of Route 6
6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.